Risperidone-d4
Vue d'ensemble
Description
Risperidone-d4 is a deuterated version of Risperidone, an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and irritability in autistic children . It is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist .
Synthesis Analysis
The synthesis of Risperidone involves a Stille reaction . The formal name of Risperidone-d4 is 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one .Molecular Structure Analysis
The molecular formula of Risperidone-d4 is C23H23FN4O2D4 . The average mass is 414.509 Da and the monoisotopic mass is 414.236908 Da .Chemical Reactions Analysis
Risperidone is a serotonin 5-HT2 receptor blocker, P-Glycoprotein inhibitor, and potent dopamine D2 receptor antagonist . It has been studied for population pharmacokinetic analysis and therapeutic drug monitoring .Physical And Chemical Properties Analysis
Risperidone-d4 has a molecular weight of 414.5 g/mol . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Application in Psychiatry
Field: Psychiatry
Risperidone is widely used in the treatment of schizophrenia and bipolar disorder . It’s a second-generation antipsychotic agent that may improve adherence to treatment and outcomes in these mental illnesses .
Method of Application
The method of application involves oral administration or long-acting injectable forms . In a study, patients with schizophrenia or schizoaffective disorder were randomly assigned to receive 25 to 50 mg of long-acting injectable risperidone every two weeks or a psychiatrist’s choice of an oral antipsychotic .
Results and Outcomes
The rate of hospitalization after randomization was not significantly lower among patients who received long-acting injectable risperidone than among those who received oral antipsychotics . Psychiatric symptoms, quality of life, scores on the Personal and Social Performance scale of global functioning, and neurologic side effects were not significantly improved with long-acting injectable risperidone as compared with control treatments .
Application in Neurology
Field: Neurology
Risperidone has been studied for its binding affinity to serotonin receptors . This is relevant in the field of neurology, as serotonin receptors play a key role in many neurological processes.
Method of Application
The method of application in this context would be through the use of molecular dynamics simulations . This allows researchers to study the binding affinity of Risperidone to serotonin receptors in a controlled virtual environment .
Results and Outcomes
The specific results and outcomes of this application are not detailed in the source . However, understanding the binding affinity of Risperidone to serotonin receptors could potentially enhance its antipsychotic effect .
Application in Drug Design
Field: Drug Design
Risperidone has been used in the field of drug design . The crystal structure of the D2 dopamine receptor (D2R) in complex with the antipsychotic drug risperidone has been reported . This structure reveals features that might be useful for the design or discovery of drugs that have greater selectivity for D2R than existing therapeutics, and consequently have fewer side effects .
Method of Application
The method of application in this context is through the use of crystallography . This allows researchers to study the structure of D2R in complex with risperidone .
Results and Outcomes
The specific results and outcomes of this application are not detailed in the source . However, understanding the structure of D2R in complex with risperidone could potentially enhance its antipsychotic effect .
Application in Long-Term Treatment of Schizophrenia
Field: Psychiatry
Risperidone has been used in long-term treatment of schizophrenia . Long-acting injectable risperidone, a second-generation antipsychotic agent, may improve adherence to treatment and outcomes in schizophrenia .
Method of Application
The method of application involves long-acting injectable risperidone . In a study, patients with schizophrenia or schizoaffective disorder were randomly assigned to receive 25 to 50 mg of long-acting injectable risperidone every two weeks .
Results and Outcomes
Application in Treatment of Mood Disorders
Field: Psychiatry
Risperidone, as a second-generation antipsychotic, has been used in the treatment of mood disorders . It has antimanic activity and is also effective for the maintenance treatment of bipolar disorder .
Method of Application
The method of application typically involves oral administration . The dosage and frequency would be determined by a healthcare professional based on the patient’s condition .
Results and Outcomes
While specific results and outcomes are not detailed in the source , it is generally agreed that Risperidone can help manage manic episodes and maintain mood stability in patients with bipolar disorder .
Application in Meta-Analysis of Schizophrenia and Bipolar Disorder Treatment
Field: Psychiatry
Risperidone has been used in meta-analysis studies to assess its benefits and harms in the treatment of patients with schizophrenia or bipolar disorder .
Method of Application
The method of application in this context is through the use of individual participant data (IPD), clinical study reports (CSRs), and publicly available sources . This allows researchers to conduct a comprehensive analysis of the effects of Risperidone .
Results and Outcomes
The study showed a significant clinical reduction in the Positive and Negative Syndrome Scale (PANSS) in patients receiving Risperidone . However, CSRs reported nearly two times more adverse events and almost 8 times more serious adverse events than the journal publications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-RIEWMPPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649398 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Risperidone-d4 | |
CAS RN |
1020719-76-9 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1020719-76-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.